Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-cyano-2-methylcyclohexyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent product quality and high yield .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

HIV Integrase Inhibitors

One of the primary applications of Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate is as an intermediate in the synthesis of HIV integrase inhibitors. These inhibitors are crucial in antiretroviral therapy, targeting the enzyme responsible for integrating viral DNA into the host genome. Research indicates that derivatives of this compound exhibit promising inhibitory activity against HIV integrase, making them potential candidates for further development into therapeutic agents .

Antinociceptive Activity

Recent studies have explored the antinociceptive properties of compounds related to this compound. Research suggests that modifications to the structure can enhance analgesic effects through mechanisms involving TRPA1 ion channel modulation. This presents opportunities for developing new pain relief medications .

Carbamate Toxicity

While exploring its applications, it is essential to consider the toxicological profile of carbamates, including this compound. Carbamates are known to inhibit acetylcholinesterase, leading to increased acetylcholine levels and potential toxicity. Studies indicate that exposure can result in symptoms ranging from mild (nausea, dizziness) to severe (respiratory failure), highlighting the need for careful handling and usage in research settings .

Case Study 1: Synthesis and Characterization

A notable study involved synthesizing this compound using a novel approach that emphasized safety and scalability. The researchers reported successful yields with minimal by-products, demonstrating its feasibility for large-scale production necessary for pharmaceutical applications .

Case Study 2: Pharmacological Evaluation

Another research effort focused on evaluating the pharmacological effects of this compound in animal models. The findings revealed significant antinociceptive effects comparable to established analgesics, suggesting its potential as a new pain management option .

Mecanismo De Acción

The mechanism of action of Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate

- Benzyl N-(1-cyano-2-methylcyclohexyl)urea

- Benzyl N-(1-cyano-2-methylcyclohexyl)thiocarbamate

Uniqueness

This compound stands out due to its unique combination of a benzyl group and a cyano-substituted cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

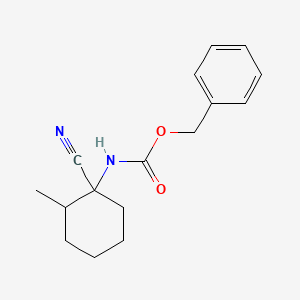

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a carbamate functional group linked to a benzyl moiety and a cyano-substituted cyclohexane ring.

This compound exhibits biological activity primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.

- Modulation of Signaling Pathways : It may interact with various cellular signaling pathways, influencing processes such as inflammation and cancer cell migration.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays conducted on various cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 4.8 | Inhibition of cell migration and invasion |

| HeLa (Cervical) | 6.2 | Cell cycle arrest at G2/M phase |

These results indicate that the compound effectively inhibits cancer cell growth and induces apoptosis, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. In animal models of neurodegeneration, the compound was evaluated for its ability to reduce oxidative stress and neuronal apoptosis:

| Model | Dose (mg/kg) | Outcome |

|---|---|---|

| MPTP Mouse Model | 10 | Reduced dopaminergic neuron loss |

| STZ Rat Model | 20 | Improved cognitive function |

The compound's neuroprotective effects are attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups.

- Neurodegenerative Disease Model : In a rat model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced levels of amyloid-beta plaques.

- Inflammation Study : The compound was tested in a model of acute inflammation, where it demonstrated the ability to reduce pro-inflammatory cytokine levels significantly.

Propiedades

IUPAC Name |

benzyl N-(1-cyano-2-methylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-13-7-5-6-10-16(13,12-17)18-15(19)20-11-14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIBRELKSQELBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C#N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.